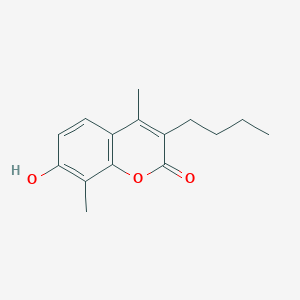
3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one, also known as Naringenin, is a flavonoid compound found in various plants, including citrus fruits. This compound has gained attention in recent years due to its potential health benefits, which have been extensively studied in scientific research. In
Wirkmechanismus
The mechanism of action of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one is not fully understood, but it is believed to work through various pathways in the body. 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one is a potent antioxidant, which means it can help reduce oxidative stress in the body by neutralizing free radicals. It also has anti-inflammatory properties, which can help reduce inflammation in the body. 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has also been found to have anticancer properties, which can help prevent the growth and spread of cancer cells.
Biochemische Und Physiologische Effekte
3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has various biochemical and physiological effects on the body. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase, which can help reduce oxidative stress in the body. 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has also been found to inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2, which can help reduce inflammation in the body. Additionally, 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has been found to induce apoptosis, which is a process of programmed cell death, in cancer cells, which can help prevent the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has several advantages for lab experiments, including its low toxicity and availability in various plant sources. It can be easily extracted from citrus fruits and is relatively inexpensive compared to other flavonoids. However, 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has some limitations for lab experiments, including its poor solubility in water and limited stability in solution. These limitations can make it difficult to use 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one in certain lab experiments, and alternative methods may need to be used.
Zukünftige Richtungen
There are several future directions for the study of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one. One potential area of research is the development of new synthesis methods for 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one, which can improve its availability and reduce its cost. Another area of research is the development of new formulations of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one, which can improve its solubility and stability in solution. Additionally, further research is needed to fully understand the mechanism of action of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one and its potential health benefits. This research can help identify new therapeutic applications of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one and improve our understanding of its role in preventing chronic diseases.
Conclusion:
3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one is a flavonoid compound found in citrus fruits that has gained attention in recent years due to its potential health benefits. It has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties and has been found to have various biochemical and physiological effects on the body. While 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has several advantages for lab experiments, it also has some limitations that need to be addressed. Further research is needed to fully understand the mechanism of action of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one and its potential health benefits, which can help identify new therapeutic applications of this compound.
Synthesemethoden
3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one can be synthesized through various methods, including extraction from plant sources, chemical synthesis, and microbial transformation. The most common method of synthesis is through the extraction of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one from citrus fruits, such as grapefruit, oranges, and lemons. The extraction process involves the use of solvents, such as ethanol or methanol, to extract the compound from the plant material. Chemical synthesis of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one is also possible, but it is a complex and expensive process. Microbial transformation, on the other hand, is a more cost-effective method of synthesis and involves the use of microorganisms to produce 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one from simple substrates.
Wissenschaftliche Forschungsanwendungen
3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has been extensively studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anticancer properties. Scientific research has shown that 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one can help reduce oxidative stress, which is a major contributor to various chronic diseases, including cancer, diabetes, and cardiovascular diseases. 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body and prevent chronic diseases. Additionally, 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has been found to have anticancer properties, which can help prevent the growth and spread of cancer cells.
Eigenschaften
CAS-Nummer |
92581-70-9 |
|---|---|
Produktname |
3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one |
Molekularformel |
C15H18O3 |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
3-butyl-7-hydroxy-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C15H18O3/c1-4-5-6-12-9(2)11-7-8-13(16)10(3)14(11)18-15(12)17/h7-8,16H,4-6H2,1-3H3 |
InChI-Schlüssel |
WBSHKNWGTNMYAF-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C |
Kanonische SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




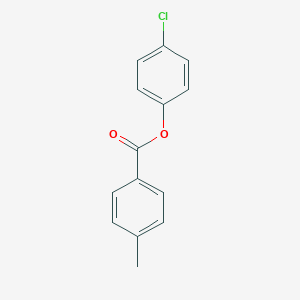
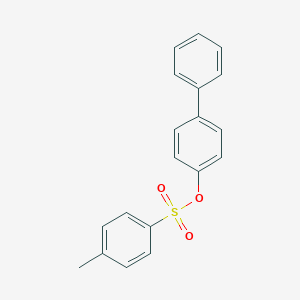

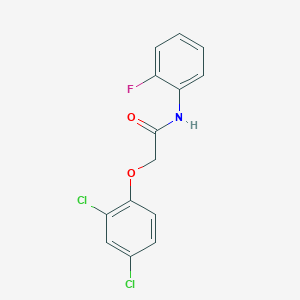

![2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B184585.png)

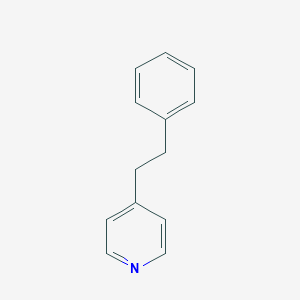
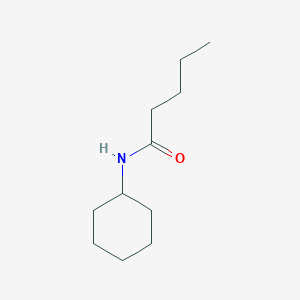

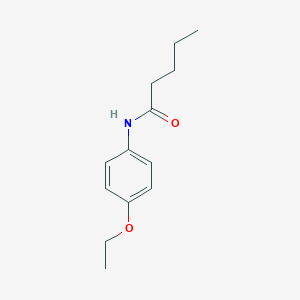
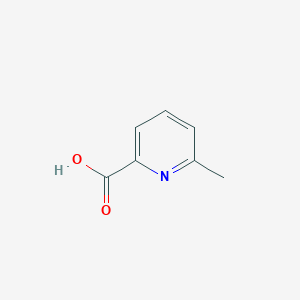
![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)